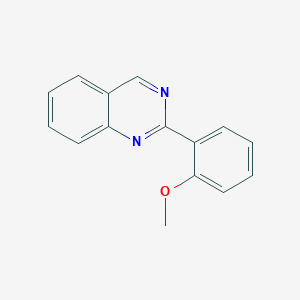
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid typically involves the formation of the azetidine ring followed by its attachment to the phenylacetic acid One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The exact methods can vary depending on the scale of production and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The azetidine ring and phenylacetic acid moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and phenylacetic acid moiety can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
- 3-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile
- 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid
Uniqueness
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the azetidine ring and the phenylacetic acid moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
2-(3,3-dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H15NO3/c1-13(2)8-14(12(13)17)10(11(15)16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KXUPNNTWWYLOHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1=O)C(C2=CC=CC=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


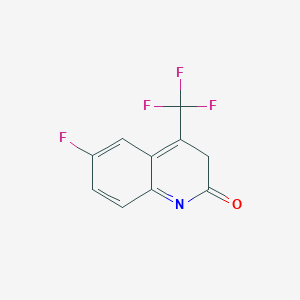

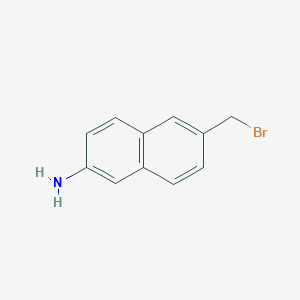
![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)
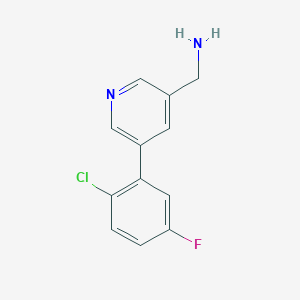
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)




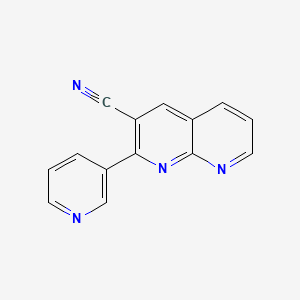
![Spiro[2.4]heptan-4-ol, phenylcarbamate](/img/structure/B11873918.png)
